molecular formula C18H22N4OS B2452022 N-benzyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1207027-69-7

N-benzyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2452022
M. Wt: 342.46
InChI Key: PVMIQUZPHFYOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Discovery and Clinical Candidate Identification

N-benzyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide derivatives have been explored for their potential in treating diseases involving acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 overexpression. A specific compound, identified as K-604, demonstrated significant potency and selectivity for human ACAT-1 over ACAT-2. The introduction of a piperazine unit enhanced the compound's aqueous solubility and oral absorption, leading to its designation as a clinical candidate for diseases related to ACAT-1 overexpression (Shibuya et al., 2018).

Structure-Activity Relationships in Drug Development

The compound's structural analogues have been studied for their potential in inhibiting phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These investigations aimed to improve metabolic stability by exploring various heterocyclic analogues, leading to the identification of compounds with similar in vitro potency and in vivo efficacy while minimizing deacetylation, a common metabolic issue (Stec et al., 2011).

Crystallographic Insights

Crystallographic studies of similar compounds have provided insights into their molecular conformations, which are essential for understanding their interaction with biological targets. These studies revealed a folded conformation around the thioacetamide bridge, which is stabilized by intramolecular hydrogen bonds, highlighting the importance of molecular structure in drug efficacy (Subasri et al., 2016).

Therapeutic Potentials in Anti-Inflammatory and Analgesic Agents

Research into derivatives of N-benzyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide has led to the development of novel compounds with potential anti-inflammatory and analgesic properties. These compounds have shown promising results in cyclooxygenase inhibition and possess significant analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antiparkinsonian and Analgesic Activities

Further exploration of substituted pyridine derivatives from related compounds demonstrated good analgesic and antiparkinsonian activities, comparable to established drugs like Valdecoxib® and Benzatropine®. These findings underscore the potential of N-benzyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide derivatives in developing new treatments for neurological conditions (Amr et al., 2008).

properties

IUPAC Name

N-benzyl-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-17(19-12-15-7-3-1-4-8-15)13-24-18-11-16(20-14-21-18)22-9-5-2-6-10-22/h1,3-4,7-8,11,14H,2,5-6,9-10,12-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMIQUZPHFYOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.